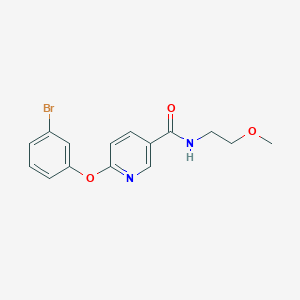
1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine, also known as BFPFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidine derivatives and possesses unique chemical properties that make it suitable for various research purposes.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged cells.
Biochemical and Physiological Effects:
1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a crucial role in the development of inflammation. Moreover, 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine has been found to reduce the expression of certain genes that are involved in cancer cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine in lab experiments is its high potency and specificity. 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine has been found to be highly effective in inhibiting the activity of certain enzymes and proteins, making it a valuable tool for studying their functions. However, one of the limitations of using 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine is its potential toxicity. 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine has been found to be toxic to certain cell types, and its use should be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine. One of the areas of interest is the development of novel drugs based on the chemical structure of 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine. Moreover, further studies are needed to understand the mechanism of action of 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine and its potential applications in the treatment of various diseases. Additionally, research is needed to explore the safety and toxicity of 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine in humans, which is essential for its clinical development.
Conclusion:
In conclusion, 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique chemical properties make it suitable for various research purposes, and it has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to explore its potential applications in the treatment of various diseases and to develop novel drugs based on its chemical structure.
Synthesemethoden
The synthesis of 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine involves the reaction between 3-bromobenzenesulfonyl chloride and 4-fluorophenylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Moreover, 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine has been found to be effective in treating various diseases such as arthritis, cancer, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO2S/c17-13-3-1-4-15(11-13)22(20,21)19-10-2-5-16(19)12-6-8-14(18)9-7-12/h1,3-4,6-9,11,16H,2,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBSIHUOQQQZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate](/img/structure/B7550677.png)
![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B7550692.png)

![N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide](/img/structure/B7550714.png)

![4-[2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoyl]-7-(trifluoromethyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7550733.png)
![3,5-bis(trifluoromethyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]benzamide](/img/structure/B7550739.png)
![[6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7550743.png)
![1-[[2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B7550749.png)
![6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-one](/img/structure/B7550751.png)
![N-[1-[[4-(3-fluorophenyl)-1,3-thiazol-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-2-methoxybenzamide](/img/structure/B7550756.png)
![2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B7550768.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide](/img/structure/B7550775.png)
![N-[1-(2-phenylphenyl)sulfonylpiperidin-4-yl]benzenesulfonamide](/img/structure/B7550780.png)